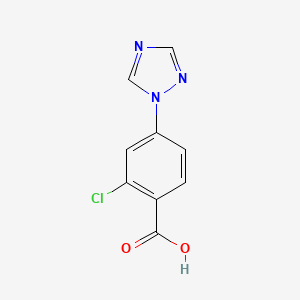

2-Chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

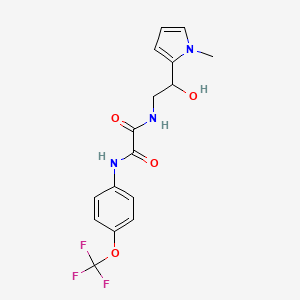

2-Chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylic acid is a chemical compound with the molecular formula C9H6ClN3O2 . It is a derivative of the 1,2,4-triazole class of compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, such as 2-Chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylic acid, has been a topic of interest in recent years due to their potential antifungal activity . The synthesis process often involves the reaction of various precursors under specific conditions .Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylic acid is characterized by a 1,2,4-triazole core, which is a five-membered heterocyclic ring containing two nitrogen atoms . This core is present as the nucleus in a variety of antifungal drug categories .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives are diverse and depend on the specific compound and conditions. These reactions often involve the nitrogen atoms in the triazole ring and can lead to a variety of products with potential biological activity .Scientific Research Applications

- 2-Chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylic acid and its derivatives have fungicidal properties. They inhibit fungal growth by disrupting cell membrane integrity or interfering with essential metabolic pathways. Researchers explore their potential as active ingredients in agricultural fungicides to protect crops from fungal diseases .

- The compound’s triazole ring contributes to its antimicrobial activity. It may inhibit bacterial and fungal enzymes, making it a candidate for novel antibiotics or antifungal agents .

- Some studies suggest that this compound could influence plant growth and development. It may act as a plant growth regulator, affecting processes like seed germination, root elongation, and flowering .

Fungicidal Activity

Antimicrobial Applications

Plant Growth Regulation

Mechanism of Action

While the specific mechanism of action for 2-Chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylic acid is not mentioned in the search results, 1,2,4-triazole derivatives in general have been found to exhibit a broad range of biological activities. They act by inhibiting the activity of certain enzymes, such as the cytochrome P450-dependent enzyme, lanosterol 14 α-demethylase (CYP51), which is an important enzyme in fungi ergosterol biosynthesis .

Future Directions

The future directions for research on 2-Chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylic acid and related compounds are likely to focus on their potential as antifungal agents. The development of new 1,2,4-triazoles with low toxicity is essential worldwide due to the rise of synthetic drug resistance to various fungal pathogens . This review will assist researchers in the development of new potential antifungal drug candidates with high effectiveness and selectivity .

properties

IUPAC Name |

2-chloro-4-(1,2,4-triazol-1-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O2/c10-8-3-6(13-5-11-4-12-13)1-2-7(8)9(14)15/h1-5H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHJCXYONKJMDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NC=N2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Methylbenzoyl)-3-{[3-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2407961.png)

![tert-Butyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2407965.png)

![Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2407966.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethanone](/img/structure/B2407969.png)

![N-[4-(methylsulfanyl)benzyl]-1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidinecarboxamide](/img/structure/B2407971.png)

![(3-(1H-tetrazol-1-yl)phenyl)(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2407976.png)

![3-[(6-Tert-butylpyridazin-3-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2407977.png)

![N-[(2-Prop-2-enoxyphenyl)methyl]-1,3-benzodioxol-5-amine;hydrochloride](/img/structure/B2407979.png)